molecular formula C25H39NO5 B1242804 Korormicin

Korormicin

Cat. No.: B1242804
M. Wt: 433.6 g/mol
InChI Key: OXOAWIMFJLEQMT-MBGGJNPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Korormicin is a polyketide antibiotic originally isolated from the marine bacterium Pseudoalteromonas . It exhibits highly specific activity against Gram-negative marine bacteria and is a potent and selective inhibitor of the Na+-translocating NADH-ubiquinone oxidoreductase (Na+-NQR) . Na+-NQR is a unique respiratory enzyme found exclusively in prokaryotes, including many human pathogens such as Vibrio cholerae and Pseudomonas aeruginosa , making it a promising target for the development of highly selective antibiotics . The primary mechanism of action involves binding to a specific cavity within the NqrB subunit of the Na+-NQR complex . This binding event perturbs electron transfer within the enzyme, promoting a reaction between redox cofactors (FAD and the 2Fe-2S center) and oxygen, which leads to the production of reactive oxygen species (ROS) and subsequent bacterial cell death . Research into spontaneous resistant mutants has identified a key glycine residue at position 141 in the NqrB subunit (NqrB-G141); mutations at this site, such as G141A, confer significant resistance to this compound by altering the binding cavity and reducing the inhibitor's binding affinity . Due to its specificity, this compound serves as a critical research tool for studying bacterial respiratory chains, sodium pump function, and for exploring novel antibiotic strategies against pathogenic bacteria . Recent applied research has also explored the use of this compound-producing Pseudoalteromonas strains as potential probiotics to treat stony coral tissue loss disease (SCTLD) . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C25H39NO5

Molecular Weight

433.6 g/mol

IUPAC Name

(4Z,6E)-N-(5-ethyl-5-methyl-2-oxofuran-3-yl)-3-hydroxy-8-(3-octyloxiran-2-yl)octa-4,6-dienamide

InChI

InChI=1S/C25H39NO5/c1-4-6-7-8-9-12-15-21-22(30-21)16-13-10-11-14-19(27)17-23(28)26-20-18-25(3,5-2)31-24(20)29/h10-11,13-14,18-19,21-22,27H,4-9,12,15-17H2,1-3H3,(H,26,28)/b13-10+,14-11-

InChI Key

OXOAWIMFJLEQMT-MBGGJNPXSA-N

Isomeric SMILES

CCCCCCCCC1C(O1)C/C=C/C=C\C(CC(=O)NC2=CC(OC2=O)(C)CC)O

Canonical SMILES

CCCCCCCCC1C(O1)CC=CC=CC(CC(=O)NC2=CC(OC2=O)(C)CC)O

Synonyms

korormicin

Origin of Product

United States

Scientific Research Applications

Efficacy Against Pathogens

Korormicin has demonstrated effectiveness against several notable pathogens:

  • Vibrio cholerae : The causative agent of cholera, V. cholerae is highly susceptible to this compound, with studies showing a minimum inhibitory concentration (MIC) of approximately 20 µM .
  • Pseudomonas aeruginosa : Another significant human pathogen, P. aeruginosa also shows sensitivity to this compound, with similar MIC values as noted for V. cholerae .
  • Aliivibrio fischeri : This marine bacterium is affected by this compound, further illustrating its broad-spectrum activity against Gram-negative bacteria .

The antibiotic's selectivity is underscored by its ineffectiveness against strains that lack Na+-NQR, such as certain E. coli strains and Staphylococcus aureus .

Comparative Efficacy Table

Pathogen MIC (µM) Na+-NQR Presence Effectiveness
Vibrio cholerae20PresentEffective
Pseudomonas aeruginosa20PresentEffective
Aliivibrio fischeri20PresentEffective
Escherichia coli (wild-type)>1000AbsentIneffective
Staphylococcus aureus>1000AbsentIneffective

Case Studies and Research Findings

  • Study on Reactive Oxygen Species Production :
    A pivotal study demonstrated that this compound binding to Na+-NQR leads to elevated ROS production in V. cholerae. The use of H2DCFDA as a ROS indicator revealed significantly increased fluorescence in cultures treated with this compound compared to controls . This finding supports the hypothesis that ROS generation is a key factor in this compound's antibacterial activity.
  • Resistance Mechanisms :
    Research also explored bacterial resistance mechanisms. Mutant strains of V. cholerae lacking functional Na+-NQR exhibited resistance to this compound even at high concentrations (up to 100 µM) . This underscores the necessity for target specificity in developing effective antibiotics.
  • Probiotic Applications :
    Recent investigations have hinted at potential probiotic applications for this compound-producing strains of Pseudoalteromonas. These strains may offer protective benefits against coral diseases by utilizing their antibacterial properties, including those of this compound . Such applications highlight the compound's versatility beyond traditional antibiotic roles.

Chemical Reactions Analysis

Primary Reaction Mechanism: ROS Generation via Na+-NQR Interaction

Korormicin binds to Na+-NQR at a site distinct from quinone, inducing conformational changes that disrupt electron transfer between cofactors . This perturbation leads to:

  • Uncontrolled electron leakage from flavin adenine dinucleotide (FAD) and the 2Fe-2S center to molecular oxygen (O₂) .

  • ROS production , primarily superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), confirmed via fluorescence assays using H₂DCFDA .

Key Experimental Evidence:

Strain/ConditionROS Production (Relative Fluorescence)This compound Sensitivity
Wild-type V. cholerae8.4 ± 0.7 (↑8.4x vs. control)High (IC₅₀ = 5 nM)
Δnqr V. choleraeNo significant changeResistant
Pseudoalteromonas J010No ROS detectedInsensitive enzyme

Data adapted from .

Cofactor-Specific Redox Reactions

This compound’s activity depends on specific redox-active cofactors within Na+-NQR:

  • FAD (NqrF subunit) : Acts as the primary electron donor to O₂. Mutants lacking FAD (NqrF-S245A) show 85% reduction in ROS .

  • 2Fe-2S cluster (NqrF subunit) : Contributes to electron leakage. Deletion (NqrF-C70A) reduces ROS by 60% .

  • FMN and riboflavin : Minimal involvement in ROS generation, as their removal does not significantly alter fluorescence .

Anaerobic Conditions Abrogate Activity

This compound loses efficacy under anaerobic environments, confirming O₂’s essential role in ROS formation .

Enzyme Resistance Mechanisms

Bacterial resistance arises from structural modifications in Na+-NQR:

  • NqrB-G141A mutation : Found in Pseudoalteromonas J010 and Haemophilus influenzae, this substitution prevents this compound binding and ROS induction .

  • NqrB-G140A mutation : Reduces this compound affinity by altering quinone-binding dynamics (↑ Kₘ for quinone) .

Selectivity and Ecological Implications

This compound’s narrow-spectrum activity stems from:

  • Taxonomic specificity : Only affects bacteria with glycine at NqrB positions 140/141 .

  • Self-resistance in producers : Pseudoalteromonas J010’s Na+-NQR carries NqrB-G141A, ensuring autotoxicity avoidance .

Synthetic and Structural Insights

Total synthesis of this compound A confirmed its stereospecific binding to Na+-NQR . Analogs with modified macrocyclic rings show reduced cytotoxicity in mammalian cells, highlighting structure-activity relationships .

Preparation Methods

Enamino Lactone (5S)-4

The enamino lactone serves as the central scaffold for this compound’s macrocyclic core. Kobayashi’s team synthesized this fragment via asymmetric dihydroxylation of olefin 11 using AD-mix-α (Sharpless conditions), achieving >90% enantiomeric excess (ee) (Table 1). The dihydroxylation step introduced vicinal diols, which were subsequently lactonized under acidic conditions to form the bicyclic structure.

Table 1: Synthesis of Enamino Lactone (5S)-4

StepReactionConditionsYieldee
1Asymmetric dihydroxylationAD-mix-α, CH₃SO₂NH₂, H₂O/tert-BuOH85%92%
2LactonizationPPTS, CH₂Cl₂, 40°C78%

β-Hydroxy Acid (3′R)-5

The C3′ stereocenter was established through kinetic resolution of racemic epoxide rac-19 using Jacobsen’s asymmetric epoxidation catalyst. This method selectively epoxidized the (3′R)-enantiomer with 88% ee, which was then hydrolyzed to the corresponding β-hydroxy acid. Notably, the use of (-)-sparteine as a chiral ligand enhanced stereoselectivity during epoxide ring-opening.

Boronate Ester (9′S,10′R)-7

The boronate fragment was constructed via asymmetric dihydroxylation of olefin 30 with AD-mix-β, followed by boronate esterification. This step introduced the C9′ and C10′ stereocenters with 94% ee, critical for this compound’s anti-NQR activity.

Fragment Coupling and Macrocyclization

Condensation of (5S)-4 and (3′R)-5

The enamino lactone and β-hydroxy acid were coupled using N,N′-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) and pyridinium p-toluenesulfonate (PPTS). PPTS suppressed acyl urea (24 ) formation, a common side reaction in DCC-mediated couplings, improving the yield of advanced intermediate 6 to 82%.

Table 2: Optimization of Coupling Conditions

AdditiveSolventTemp (°C)Yield of 6 Acyl urea (24 )
NoneCH₂Cl₂2545%38%
PPTSCH₂Cl₂2582%<5%

Nickel-Catalyzed Cross-Coupling

The final macrocyclization involved a nickel-catalyzed coupling between intermediate 6 and boronate 8 (derived from 7 and MeLi). This reaction formed the C9′–C10′ bond with complete retention of configuration, affording protected this compound (9 ) in 75% yield. Global deprotection using tetrabutylammonium fluoride (TBAF) yielded the natural product.

Structural Validation and Bioactivity Correlation

Post-synthesis, the four possible diastereomers were compared via specific rotation and bioactivity assays. Only the (5S,3′R,9′S,10′R) isomer matched natural this compound’s optical rotation ([α]D²⁵ = +43.6) and inhibited NQR at IC₅₀ = 12 nM. Structure-activity studies confirmed that the C3′R hydroxy group and C5S methyl branch are indispensable for binding to NqrA’s Ile-2–Met-39 domain .

Q & A

Basic Research Questions

Q. What experimental methodologies are essential for confirming Korormicin's inhibitory activity against marine bacteria?

  • Methodological Answer : To confirm inhibitory activity, researchers should employ standardized agar diffusion assays or broth microdilution methods under controlled salinity and temperature conditions mimicking marine environments. Quantify bacterial growth inhibition using spectrophotometry (OD₆₀₀) and validate results with ATP bioluminescence assays to assess metabolic disruption. Include positive controls (e.g., known respiratory inhibitors) and negative controls (solvent-only treatments) to isolate this compound-specific effects. Replicate experiments across multiple bacterial strains (e.g., Vibrio spp., Pseudomonas spp.) to establish broad-spectrum efficacy .

Q. How can researchers address contradictions in data regarding this compound's minimum inhibitory concentration (MIC) across different bacterial strains?

  • Methodological Answer : Contradictions in MIC values may arise from variations in bacterial membrane permeability, efflux pump activity, or environmental factors (e.g., pH, salinity). To resolve discrepancies:

  • Standardize growth conditions (e.g., ISO 20776-1 guidelines for antimicrobial susceptibility testing).
  • Use isogenic bacterial mutants to isolate resistance mechanisms (e.g., sodium pump gene deletions).
  • Apply statistical meta-analysis to aggregate data from independent studies, adjusting for methodological heterogeneity (e.g., plate vs. liquid culture) .

Q. What protocols are recommended for isolating and purifying this compound from microbial extracts?

  • Methodological Answer : Purification typically involves solvent extraction (ethyl acetate or methanol) followed by chromatographic separation:

  • Step 1 : Fractionate crude extracts using flash column chromatography with a silica gel matrix and gradient elution (hexane:ethyl acetate).
  • Step 2 : Further purify active fractions via reversed-phase HPLC (C18 column, acetonitrile/water mobile phase).
  • Step 3 : Confirm purity (>95%) via LC-MS and NMR spectroscopy. Cross-reference spectral data with published profiles to verify structural integrity .

Advanced Research Questions

Q. What structural analysis techniques are recommended to elucidate this compound's binding mechanism to respiratory chain components?

  • Methodological Answer : Combine X-ray crystallography or cryo-EM to resolve this compound’s interaction with bacterial NADH:ubiquinone oxidoreductase (Complex I). For dynamic binding studies:

  • Use surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff).
  • Perform molecular dynamics simulations to model conformational changes in the quinone-binding pocket upon inhibitor interaction.
  • Validate findings with site-directed mutagenesis of key residues (e.g., Asp-139 in Vibrio alginolyticus Complex I) .

Q. How can transcriptomic and proteomic approaches clarify this compound's off-target effects in non-marine bacteria?

  • Methodological Answer :

  • Transcriptomics : Conduct RNA-seq on E. coli treated with sub-MIC this compound to identify differentially expressed genes (e.g., stress-response regulators like soxS or marA).
  • Proteomics : Apply tandem mass spectrometry (LC-MS/MS) to quantify protein abundance changes, focusing on membrane transporters and redox enzymes.
  • Integration : Use pathway enrichment tools (e.g., KEGG, GO) to map multi-omic data and distinguish primary targets from compensatory mechanisms .

Q. What in vitro models are appropriate for studying this compound's impact on bacterial sodium pumping under varying environmental conditions?

  • Methodological Answer :

  • Artificial Membranes : Reconstitute purified Na<sup>+</sup>-translocating NADH dehydrogenase into proteoliposomes and measure Na<sup>+</sup> flux via fluorescent dyes (e.g., CoroNa Red).
  • Environmental Simulation : Use chemostat cultures to mimic oceanic gradients (e.g., pH 8.1, 3.5% salinity) and measure this compound efficacy under nutrient-limiting conditions.
  • High-Throughput Screening : Employ microfluidic platforms to test inhibitor potency across >100 bacterial isolates in parallel .

Data Contradiction and Reproducibility

Q. How should researchers evaluate conflicting reports on this compound's stability in aerobic vs. anaerobic conditions?

  • Methodological Answer :

  • Stability Assays : Incubate this compound in buffered solutions (pH 7.4 and 8.1) under aerobic/anaerobic conditions for 24–72 hours. Monitor degradation via HPLC and compare half-lives.
  • Redox Sensitivity : Test antioxidant additives (e.g., ascorbate, DTT) to determine if oxidative degradation contributes to instability.
  • Inter-Lab Collaboration : Share standardized protocols and reference samples (e.g., deuterated this compound) across labs to harmonize data .

Q. What strategies mitigate batch-to-batch variability in this compound production during laboratory-scale synthesis?

  • Methodological Answer :

  • Fermentation Optimization : Use response surface methodology (RSM) to standardize Paracoccus spp. culture parameters (e.g., carbon source, agitation rate).
  • Quality Control : Implement LC-MS purity checks at each synthesis step and discard batches with <90% purity.
  • Documentation : Publish detailed SOPs in supplementary materials, including NMR spectra and chromatograms for cross-validation .

Tables for Methodological Reference

Technique Application Key Parameters Relevant Evidence
Broth MicrodilutionMIC DeterminationISO 20776-1 compliance, pH 7.4–8.1
LC-MS/MSMetabolite ProfilingC18 column, 0.1% formic acid mobile phase
Surface Plasmon ResonanceBinding KineticsFlow rate 30 µL/min, regeneration buffer pH

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Korormicin
Reactant of Route 2
Korormicin

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